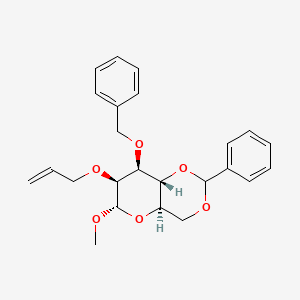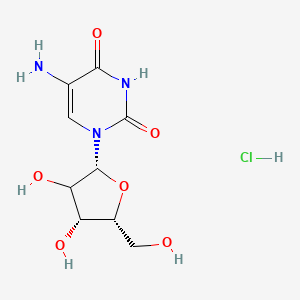
5-Amino Uridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino Uridine Hydrochloride is a chemical compound with the empirical formula C9H13N3O6·HCl . It has a molecular weight of 295.68 .
Molecular Structure Analysis
The molecular structure of 5-Amino Uridine Hydrochloride consists of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, six oxygen atoms, and one chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino Uridine Hydrochloride are not detailed in the search results, amines in general can undergo a variety of reactions. For instance, amines can be converted into alkenes by an elimination reaction .Aplicaciones Científicas De Investigación
Uridine in Cellular Bioenergetics
Specific Scientific Field
Summary of the Application
Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . It is crucial for mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .
Methods of Application or Experimental Procedures
In ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level .
Results or Outcomes
This research suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for future research .
Uridine Derivatives as Antimicrobial and Anticancer Agents
Specific Scientific Field
Summary of the Application
Uridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties .
Methods of Application or Experimental Procedures
Uridine was modified with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . All newly synthesized uridine derivatives were analyzed by spectral (NMR, FTIR, mass spectrometry), elemental, and physicochemical analyses .
Results or Outcomes
The tested compounds were more effective against fungal phytopathogens than bacterial strains, as determined by their in vitro antimicrobial activity . In addition, antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells was investigated, and compound 6 (2′,3′-di- O -cinnamoyl-5′- O -palmitoyluridine) demonstrated promising anticancer activity .
Uridine as a Metabolic Regulator
Specific Scientific Field
Summary of the Application
Uridine, a pyrimidine nucleoside, is connected to the physiological hunger response and body temperature changes . It plays a crucial role in maintaining metabolic homeostasis during growth and cellular stress .
Methods of Application or Experimental Procedures
In a study, it was found that in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level .
Results or Outcomes
The research suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for future research .
Uridine Derivatives as Intermediates in Nucleoside Syntheses
Specific Scientific Field
Summary of the Application
Uridine derivatives have been used as intermediates and precursors in a variety of nucleoside syntheses .
Methods of Application or Experimental Procedures
A one-pot technique was applied to the protected starting material generated from adenosine, guanosine, cytidine, and uridine to afford 5’-azido-5’-deoxyribonucleosides in high yields .
Results or Outcomes
The one-pot technique resulted in high yields of 5’-azido-5’-deoxyribonucleosides, which can be used as intermediates and precursors in a variety of nucleoside syntheses .
Safety And Hazards
Direcciones Futuras
While specific future directions for 5-Amino Uridine Hydrochloride are not detailed in the search results, it is known that uridine, a pyrimidine nucleoside, has potential applications in maintaining metabolic homeostasis during growth and cellular stress . This suggests that 5-Amino Uridine Hydrochloride could have potential applications in similar areas.
Propiedades
IUPAC Name |
5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVJCMJKVVJWAA-RMQALDHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675607 |
Source


|
| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino Uridine Hydrochloride | |
CAS RN |
116154-74-6 |
Source


|
| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


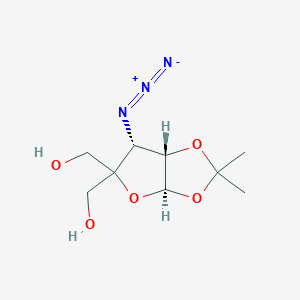
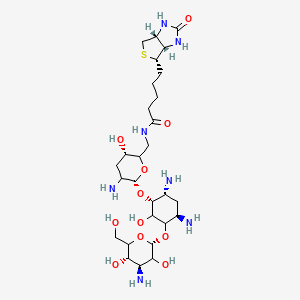
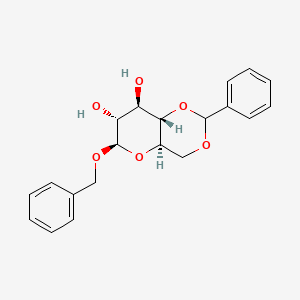
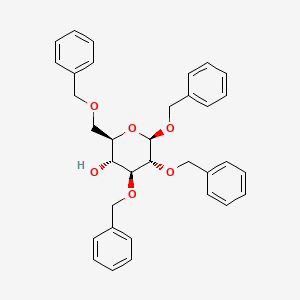
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
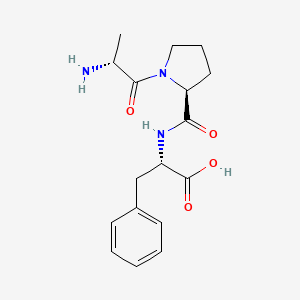
![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)
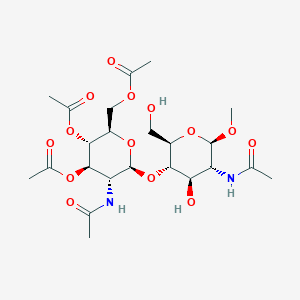
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
